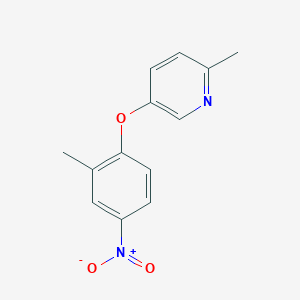
2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine
概要
説明
Synthesis Analysis
Several synthetic routes lead to the formation of this compound. One notable method involves the α-methylation of substituted pyridines. For instance, a novel synthesis route produces 2-methyl-5-ethylpyridine (MEP) from the cyclic acetaldehyde ammonia trimer (AAT) using ammonium acetate as a promoter . Another approach utilizes the condensation of acetaldehyde in the presence of ammonia, leading to MEP production . The industrial production of MEP typically occurs via the Chichibabin reaction or the reaction of paraldehyde and aqueous ammonia.
Molecular Structure Analysis
The molecular structure of 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine consists of a pyridine ring with substituents. The nitrophenyl group at position 5 imparts reactivity and specificity to the compound. The methyl group at position 2 influences its chemical behavior .
科学的研究の応用
1. Synthesis of Pyridine Derivatives and Nitro-Compounds
2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine plays a role in the synthesis of various nitro-compounds and pyridine derivatives. For instance, Hertog, Kolder, and Combe (2010) explored the nitration of mono-substituted derivatives of pyridine-N-oxide, including those containing methyl-groups, to obtain nitro-compounds (Hertog, Kolder, & Combe, 2010). Similarly, Wang et al. (2021) discussed a novel synthesis method for organic crystals involving nitration of pyridine compounds, highlighting its application in pharmaceutical synthesis and organic material production (Wang, 2021).
2. Development of Novel Polyimides
Wang et al. (2006) demonstrated the synthesis of novel polyimides derived from pyridine-containing aromatic dianhydride monomers. They discussed how these polyimides, featuring pyridine moieties, exhibit good solubility and thermal stability, making them suitable for various industrial applications (Wang et al., 2006).
3. Analytical and Bioimaging Applications
Lu and Nabeshima (2014) developed a luminescent iridium(III) complex involving a nitrophenoxy moiety for the sensitive detection of hypochlorous acid. This complex was successfully used in luminescent imaging of HOCl in HeLa cells, indicating its potential in analytical chemistry and bioimaging (Lu & Nabeshima, 2014).
特性
IUPAC Name |
2-methyl-5-(2-methyl-4-nitrophenoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-9-7-11(15(16)17)4-6-13(9)18-12-5-3-10(2)14-8-12/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMOLGOJGLILQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592000 | |
| Record name | 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
697299-78-8 | |
| Record name | 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


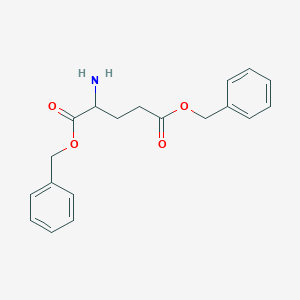
![Valine, N-[4-(trifluoromethyl)phenyl]-](/img/structure/B3056149.png)

![2,2'-[Ethane-1,2-diylbis(nitrosoimino)]diacetic acid](/img/structure/B3056153.png)
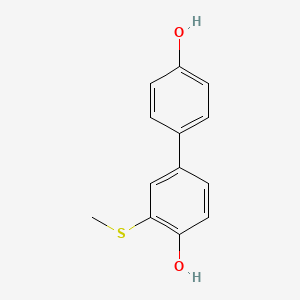
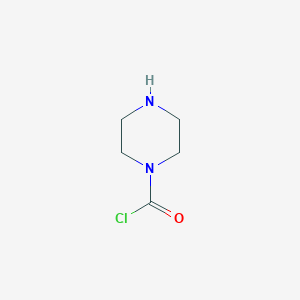
![1-[4-(Morpholin-4-yl)phenyl]-2-phenylethanone](/img/structure/B3056158.png)
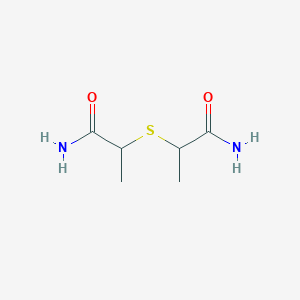

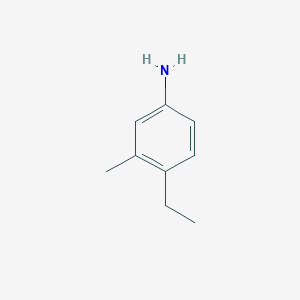

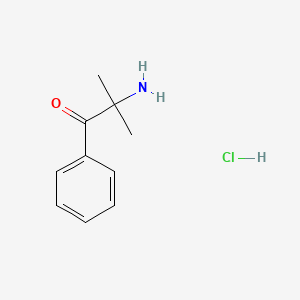
![Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate](/img/structure/B3056169.png)